molecular formula C20H12Cl2N2O3 B11467382 (2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide

(2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B11467382
M. Wt: 399.2 g/mol
InChI Key: OYLMTDLLFXGHFM-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a furan ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Chlorination: The benzoxazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling with Furan Derivative: The chlorinated benzoxazole is coupled with a furan derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction with an appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution of the chloro groups can yield various substituted benzoxazole derivatives.

Scientific Research Applications

(2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[2-chloro-5-(benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide: Lacks the additional chloro group on the benzoxazole ring.

    (2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of both the benzoxazole and furan rings, along with the specific substitution pattern, gives (2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide unique chemical and biological properties

Properties

Molecular Formula

C20H12Cl2N2O3

Molecular Weight

399.2 g/mol

IUPAC Name

(E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C20H12Cl2N2O3/c21-13-4-7-18-17(11-13)24-20(27-18)12-3-6-15(22)16(10-12)23-19(25)8-5-14-2-1-9-26-14/h1-11H,(H,23,25)/b8-5+

InChI Key

OYLMTDLLFXGHFM-VMPITWQZSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.